molecular formula C21H16N2O3S2 B2580911 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896343-50-3

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B2580911
CAS No.: 896343-50-3
M. Wt: 408.49
InChI Key: KSHMFCIXFOFQAB-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole derivatives have been reported to show remarkable antitumor potential against different cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, or S-oxidation/S-F bond formation/SuFEx approach .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .

Scientific Research Applications

DNA Interaction and Cellular Staining

Benzothiazole derivatives, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding property has made Hoechst derivatives popular as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. These compounds also find uses as radioprotectors and topoisomerase inhibitors, serving as a starting point for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Applications

Benzofused thiazole derivatives have been developed as potential antioxidant and anti-inflammatory agents. The study demonstrates the in vitro anti-inflammatory and antioxidant activities of synthesized benzofused thiazole derivatives. These compounds show significant activity against reactive species such as H2O2, DPPH, SO, and NO. Docking simulations also supported their potential as anti-inflammatory agents (Raut et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole scaffold is crucial in medicinal chemistry due to its wide range of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These activities make benzothiazole a rapidly developing compound in medicinal chemistry, with derivatives showing enhanced activities and less toxic effects (Bhat & Belagali, 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including those incorporating benzothiazole fragments, are utilized in the development of optoelectronic materials. These compounds are part of luminescent small molecules and chelate compounds, highlighting their applications related to photo- and electroluminescence. The inclusion of benzothiazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of benzothiazole derivatives beyond biomedical applications (Lipunova et al., 2018).

Mechanism of Action

While the exact mechanism of action for “N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide” is not specified, benzothiazole derivatives have been reported to exhibit antibacterial activity .

Safety and Hazards

While specific safety and hazard information for “N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide” is not available, benzothiazole sulfonamides are classified as Acute Tox. 3 Oral according to the Hazard Classifications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMFCIXFOFQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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